N-(4-(benzofuran-2-yl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(benzofuran-2-yl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound that features a unique combination of benzofuran, thiazole, and pyrazole moieties
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets . These include various enzymes, receptors, and proteins involved in critical biological processes.
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in the function or activity of the target .
Biochemical Pathways
Thiazole derivatives have been reported to influence a variety of biochemical pathways, often resulting in downstream effects such as anti-inflammatory, antimicrobial, antifungal, antiviral, and antitumor activities .
Pharmacokinetics
Thiazole derivatives, in general, have diverse pharmacokinetic properties depending on their specific structures .
Result of Action
Thiazole derivatives have been reported to have a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been reported to exhibit a wide range of biological activities
Cellular Effects
Thiazole derivatives have been reported to exhibit various cellular effects, including influence on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzofuran-2-yl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Benzofuran Derivative: The synthesis begins with the preparation of a benzofuran derivative through cyclization reactions involving phenol and aldehyde precursors.
Thiazole Ring Formation: The benzofuran derivative is then subjected to a reaction with thioamide and α-haloketone to form the thiazole ring.
Pyrazole Ring Formation: The thiazole intermediate is further reacted with hydrazine and a suitable diketone to form the pyrazole ring.
Amidation: Finally, the carboxylic acid group on the pyrazole ring is converted to a carboxamide through an amidation reaction using an amine source.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzofuran-2-yl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups within the compound to their reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the benzofuran, thiazole, and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: It has been investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: The compound shows promise as a lead compound for the development of new drugs targeting specific diseases, including cancer and infectious diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds containing the benzofuran moiety, known for their antimicrobial and anticancer activities.
Thiazole Derivatives: Compounds with thiazole rings, exhibiting a wide range of biological activities, including anti-inflammatory and antitumor effects.
Pyrazole Derivatives: Pyrazole-containing compounds, known for their analgesic, anti-inflammatory, and antipyretic properties.
Uniqueness
N-(4-(benzofuran-2-yl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is unique due to its combination of three different heterocyclic structures, which may confer a broader spectrum of biological activities and potential therapeutic applications compared to compounds containing only one or two of these moieties.
Properties
IUPAC Name |
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2S/c1-20-12(6-7-17-20)15(21)19-16-18-11(9-23-16)14-8-10-4-2-3-5-13(10)22-14/h2-9H,1H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYYZXDEESAHBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.